Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

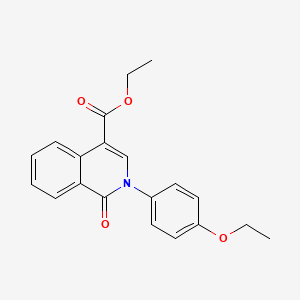

Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic isoquinoline derivative characterized by a fused bicyclic core structure. The molecule features a 1,2-dihydroisoquinoline scaffold with a ketone group at position 1, a 4-ethoxyphenyl substituent at position 2, and an ethyl ester moiety at position 4 (Fig. 1).

Properties

IUPAC Name |

ethyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-24-15-11-9-14(10-12-15)21-13-18(20(23)25-4-2)16-7-5-6-8-17(16)19(21)22/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWIPPMNGUKYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline skeleton.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and Friedel-Crafts acylation to enhance yield and efficiency. Additionally, industrial processes often employ automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Biological Research: The compound is used in studies investigating the mechanisms of action of isoquinoline derivatives and their interactions with biological targets.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a scaffold for the development of new compounds with enhanced biological activities.

Industrial Applications: The compound’s derivatives are explored for use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-ethoxyphenyl group in the target compound increases hydrophobicity compared to the 4-methoxyphenyl analog (logP ~2.5 vs. ~1.8) . This may enhance blood-brain barrier penetration.

- Ester vs. Acid : The ethyl ester in the target compound improves metabolic stability relative to the carboxylic acid analog, which is prone to hydrolysis in vivo .

Physicochemical Properties

Table 2: Physical Properties Comparison

*Estimated based on analog data. The higher melting point of the carboxylic acid derivative () reflects strong intermolecular hydrogen bonding .

Biological Activity

Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 255.29 g/mol

- CAS Number : 78746-04-0

The structure includes an isoquinoline core with an ethoxyphenyl group and a carboxylate moiety, which may influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives. This compound has shown promising results against various bacterial strains. For instance, the compound was evaluated for its inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant radical scavenging activity, which suggests its potential use in preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Cytotoxicity Studies

Cytotoxicity assays were performed on several cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicated that this compound exhibited selective cytotoxicity against certain cancer cells while showing low toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| Normal Fibroblasts | >100 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis. Additionally, its ability to scavenge free radicals contributes to its antioxidant properties.

Case Studies

A recent case study investigated the effects of this compound in a murine model of inflammation. Mice treated with this compound showed reduced levels of pro-inflammatory cytokines compared to control groups. This suggests potential anti-inflammatory properties that warrant further exploration.

Q & A

Basic: What synthetic methodologies are reported for preparing Ethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate and its analogs?

Methodological Answer:

Synthesis of this compound and its derivatives typically involves cyclocondensation or multicomponent reactions. For example:

- Cyclocondensation : Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate analogs are synthesized via cyclization of substituted anthranilic acid derivatives with ethyl acetoacetate under acidic conditions .

- Catalytic Cross-Coupling : Silver hexafluoroantimonate and ruthenium catalysts have been used in 1,2-dichloroethane at elevated temperatures (e.g., 90°C) to facilitate C–H activation and ring closure in related isoquinoline derivatives .

- Optimization : Reaction parameters such as solvent polarity (e.g., dichloroethane), inert atmosphere, and catalyst loading (e.g., 5 mol%) are critical for yield improvement (reported up to 72% in analogous systems) .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:

- X-ray Diffraction : Single-crystal X-ray diffraction is the gold standard. Data collection requires a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) .

- Refinement Tools :

- SHELX Suite : SHELXL is widely used for small-molecule refinement. Key steps include assigning anisotropic displacement parameters, resolving disorder, and applying restraints for flexible substituents (e.g., ethoxyphenyl groups) .

- ORTEP-3 : For visualizing thermal ellipsoids and molecular geometry post-refinement, ORTEP-3’s GUI provides intuitive 3D representations .

- Validation : Check for R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and Hirshfeld surface analysis to validate intermolecular interactions .

Advanced: How can computational methods resolve contradictions between experimental and theoretical data for this compound’s puckered ring conformation?

Methodological Answer:

- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planarity. For a six-membered dihydroisoquinoline ring, calculate puckering amplitude (Q) and phase angles (θ, φ) from crystallographic coordinates .

- DFT Studies : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray data. Discrepancies in dihedral angles >5° may indicate solvent effects or crystal packing forces. Include implicit solvent models (e.g., PCM) to improve agreement .

- Case Study : In Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, DFT-derived bond lengths deviated <0.02 Å from experimental values, validating computational protocols .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for isoquinoline derivatives like this compound?

Methodological Answer:

- Isosteric Replacement : Substitute the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-nitrophenyl) or donating (e.g., 4-methoxyphenyl) groups (see analogs in ). Monitor changes in bioactivity (e.g., enzyme inhibition) or photophysical properties.

- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding at the 1-oxo moiety). Compare with crystallographic data on ligand-protein complexes (e.g., gadoxetate disodium in ).

- Data Correlation : Multivariate analysis (e.g., PCA) links structural descriptors (logP, polar surface area) to solubility or cytotoxicity data .

Advanced: How are spectroscopic and crystallographic data integrated to resolve ambiguities in tautomeric forms?

Methodological Answer:

- NMR/X-ray Synergy :

- 1H/13C NMR : Detect enol-keto tautomerism via chemical shifts (e.g., 1-oxo group at δ ~160 ppm in 13C NMR). Compare with computed shifts (GIAO method) .

- X-ray : Confirm the dominant tautomer via bond lengths (e.g., C=O at 1.21 Å vs. C–OH at 1.34 Å) .

- Dynamic NMR : For equilibrium studies, variable-temperature NMR (e.g., -40°C to 25°C) quantifies tautomer populations .

Advanced: What challenges arise in refining disordered ethoxyphenyl substituents, and how are they addressed?

Methodological Answer:

- Disorder Modeling : Split disordered atoms into multiple sites (e.g., PART entries in SHELXL). Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles .

- Occupancy Refinement : Use free variables to optimize site occupancies (e.g., 60:40 ratio for two conformers). Validate via difference Fourier maps .

- Case Example : In Ethyl 1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl] derivatives, phenyl ring disorder was resolved with an R-factor drop from 0.12 to 0.07 post-restraint application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.